molecular formula C19H21ClFN3O2 B2612255 2-(2-Chloro-6-fluorophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one CAS No. 2320886-16-4

2-(2-Chloro-6-fluorophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B2612255
CAS No.: 2320886-16-4
M. Wt: 377.84
InChI Key: AWHHRIJVVLJMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a complex structure incorporating a chlorophenyl group, a piperidine ring, and a methylpyrimidine moiety, which are common pharmacophores in active pharmaceutical ingredients. Piperidine derivatives are frequently explored for their diverse biological activities, with recent research highlighting their potential as fungicidal agents for crop protection and as high-affinity, selective agonists for neurological targets such as the 5-HT1A receptor . Similarly, pyrimidine-based scaffolds are well-known in the development of kinase inhibitors for oncology . The specific mechanism of action, binding affinity, and research applications for this particular compound are areas for ongoing investigation. It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c1-13-9-18(23-12-22-13)26-11-14-5-7-24(8-6-14)19(25)10-15-16(20)3-2-4-17(15)21/h2-4,9,12,14H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHRIJVVLJMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H19ClFN3O\text{C}_{16}\text{H}_{19}\text{ClF}\text{N}_{3}\text{O}

Key Properties

PropertyValue
Molecular Weight319.79 g/mol
LogP3.5754
PSA71.31 Ų

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation and survival. Notably, it has shown promising results in inhibiting Poly (ADP-Ribose) Polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells.

Inhibition of PARP

Research indicates that compounds similar to this compound exhibit significant inhibition of PARP1 activity, leading to increased apoptosis in cancer cells. The IC50 values reported for related compounds range from 18 µM to 57.3 µM, indicating moderate to high efficacy against human breast cancer cells .

Anticancer Activity

A study conducted on a series of piperazine derivatives demonstrated that compounds with similar structural motifs exhibited moderate to significant anticancer activity against human breast cancer cells. The mechanism involved enhanced cleavage of PARP1 and increased apoptosis markers such as CASPASE 3/7 activation .

Other Biological Activities

Beyond anticancer properties, the compound's structural components suggest potential activities in other therapeutic areas:

  • Antimicrobial Activity : Compounds with piperidine rings have been associated with antibacterial properties, targeting various bacterial strains .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative disorders .

Case Studies

  • Breast Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells revealed that the compound significantly inhibited cell growth at concentrations comparable to standard chemotherapeutics. The study highlighted the role of PARP inhibition in enhancing the efficacy of existing treatments .
  • Enzyme Inhibition Assays : A series of enzyme assays demonstrated that derivatives of this compound could inhibit AChE with IC50 values indicating potential use in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone ()

Structural Differences :

  • Aromatic Substituents: The target compound has 2-chloro-6-fluorophenyl, whereas the analog in features 4-chloro-2-(trifluoromethyl)phenyl.
  • Heterocyclic Core : The target compound employs a piperidine ring with an oxymethyl linker, while the analog uses a piperazine ring with sulfonyl substituents. Piperazine’s additional nitrogen may enhance solubility but reduce lipophilicity compared to piperidine.
  • Synthesis Route: The analog in is synthesized via nucleophilic substitution between a piperazine intermediate and sulfonyl chlorides. The target compound’s ether linkage likely requires a Mitsunobu reaction or similar etherification strategy .

Table 1: Key Physicochemical Properties

Property Target Compound Compound
Aromatic Substituents 2-Cl, 6-F 4-Cl, 2-CF3
Heterocycle Piperidine Piperazine
Linker Oxymethyl Sulfonyl
Predicted LogP* ~3.5 (moderate lipophilicity) ~2.8 (lower due to sulfonyl group)

*Estimated using fragment-based methods.

Comparison with (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone ()

Structural Differences :

  • Core Heterocycle : The patent compound features a pyrazolo[3,4-d]pyrimidine fused ring system, whereas the target compound uses a simpler 6-methylpyrimidine. Fused rings often enhance binding affinity but may complicate synthesis.
  • Substituent Diversity : The patent compound includes a methanesulfonylphenyl group, which introduces strong hydrogen-bond acceptor properties, unlike the target compound’s chloro-fluorophenyl group.
  • Biological Implications: Pyrazolopyrimidines are known kinase inhibitors (e.g., akin to crizotinib), suggesting the patent compound may target similar pathways. The target compound’s simpler pyrimidine core might prioritize selectivity over broad-spectrum activity .

Table 2: Functional Group Impact

Feature Target Compound Compound
Aromatic Group Chloro-fluorophenyl Methanesulfonylphenyl
Heterocycle Pyrimidine Pyrazolopyrimidine
Pharmacophore Ketone, ether Methanone, sulfonyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.